4-[(Adamantan-1-ylformamido)methyl]benzoic acid
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Overview
Description
4-[(Adamantan-1-ylformamido)methyl]benzoic acid is a compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol It is characterized by the presence of an adamantane moiety, which is known for its rigid, cage-like structure, and a benzoic acid group
Preparation Methods
The synthesis of 4-[(Adamantan-1-ylformamido)methyl]benzoic acid typically involves the reaction of adamantane derivatives with benzoic acid derivatives under specific conditions. One common synthetic route includes the formylation of adamantane followed by amide formation with benzoic acid . The reaction conditions often require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities for research and application purposes .
Chemical Reactions Analysis
4-[(Adamantan-1-ylformamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Adamantan-1-ylformamido)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-[(Adamantan-1-ylformamido)methyl]benzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors, potentially disrupting their normal function . This disruption can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-[(Adamantan-1-ylformamido)methyl]benzoic acid can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
The uniqueness of this compound lies in its specific combination of the adamantane moiety with a benzoic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(adamantane-1-carbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRRKIOCVXHVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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